N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide is a compound that features a tert-butyl group, a methoxypyridine moiety, and a propanamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide typically involves the reaction of tert-butylamine with 6-methoxypyridine-3-carboxylic acid, followed by the introduction of a propanamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the amide group may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s binding affinity to these targets, while the methoxypyridine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- n-(Tert-butyl)-2-((6-hydroxypyridin-3-yl)amino)propanamide
- n-(Tert-butyl)-2-((6-chloropyridin-3-yl)amino)propanamide
- n-(Tert-butyl)-2-((6-fluoropyridin-3-yl)amino)propanamide
Uniqueness
n-(Tert-butyl)-2-((6-methoxypyridin-3-yl)amino)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in specific interactions that are not possible with other substituents, making this compound particularly valuable in certain applications.
Eigenschaften
Molekularformel |
C13H21N3O2 |
---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide |
InChI |
InChI=1S/C13H21N3O2/c1-9(12(17)16-13(2,3)4)15-10-6-7-11(18-5)14-8-10/h6-9,15H,1-5H3,(H,16,17) |
InChI-Schlüssel |
BNUCCFDXKQJCNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(C)(C)C)NC1=CN=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.